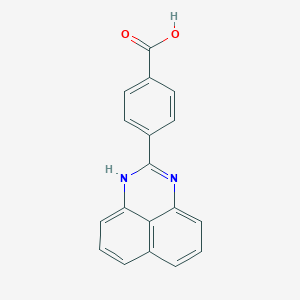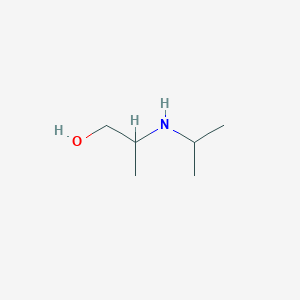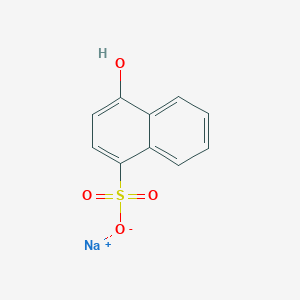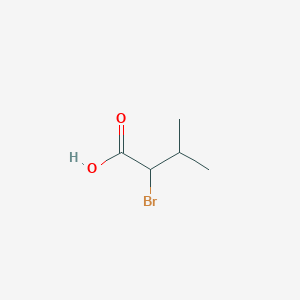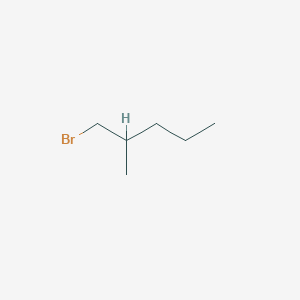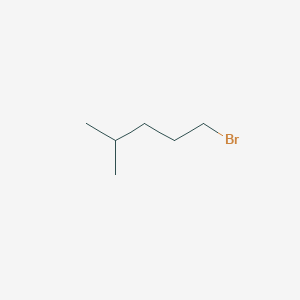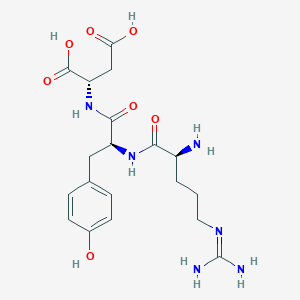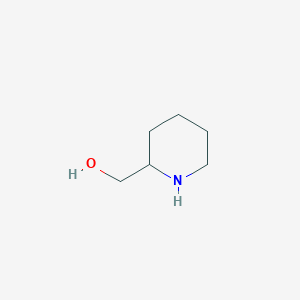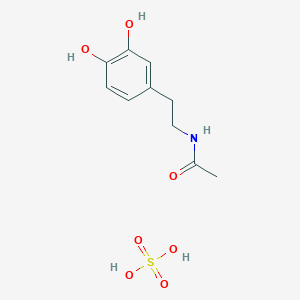
N-Acetyldopamine-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyldopamine-sulfate (NADS) is a chemical compound that is derived from dopamine, a neurotransmitter that is involved in various physiological and behavioral processes. NADS is synthesized through a chemical reaction between dopamine and sulfuric acid. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
N-Acetyldopamine-sulfate acts as a substrate for tyrosinase, an enzyme that catalyzes the conversion of dopamine to N-Acetyldopamine-sulfate. This reaction results in the formation of a stable product that can be measured using various techniques. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-Acetyldopamine-sulfate has been shown to have various biochemical and physiological effects. It has been reported to increase the production of melanin in melanocytes, which may have applications in the cosmetic industry. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Acetyldopamine-sulfate in lab experiments is its stability, which allows for accurate measurements of tyrosinase activity. However, the synthesis of N-Acetyldopamine-sulfate can be challenging, and the purity of the final product can be difficult to achieve. Additionally, the use of N-Acetyldopamine-sulfate in experiments may be limited by its availability and cost.
Direcciones Futuras
There are various future directions for the use of N-Acetyldopamine-sulfate in scientific research. One area of interest is the development of new drugs for the treatment of Parkinson's disease. N-Acetyldopamine-sulfate has been shown to have potential neuroprotective effects, which may be beneficial in the treatment of this disorder. Additionally, further research is needed to explore the antioxidant properties of N-Acetyldopamine-sulfate and their potential applications in various fields, including medicine, agriculture, and industry.
Métodos De Síntesis
The synthesis of N-Acetyldopamine-sulfate involves the reaction of dopamine with sulfuric acid. The process starts with the addition of sulfuric acid to a solution of dopamine in water. The mixture is then heated to a specific temperature, and the reaction is allowed to proceed for a specific duration. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-Acetyldopamine-sulfate has various applications in scientific research, including the study of dopamine metabolism and the development of new drugs. It has been used as a substrate for the measurement of tyrosinase activity, an enzyme involved in melanin synthesis. N-Acetyldopamine-sulfate has also been used in the development of new drugs for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Propiedades
Número CAS |
131062-91-4 |
|---|---|
Nombre del producto |
N-Acetyldopamine-sulfate |
Fórmula molecular |
C10H15NO7S |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H13NO3.H2O4S/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8;1-5(2,3)4/h2-3,6,13-14H,4-5H2,1H3,(H,11,12);(H2,1,2,3,4) |
Clave InChI |
ZYZWKWOZCBLGOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
SMILES canónico |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
Otros números CAS |
131062-91-4 |
Sinónimos |
N-acetyldopamine-sulfate NADA-sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



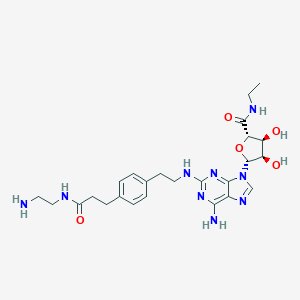
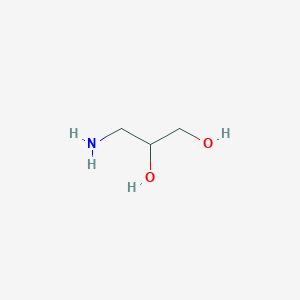
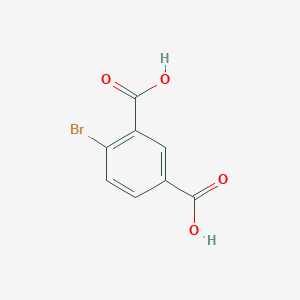
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
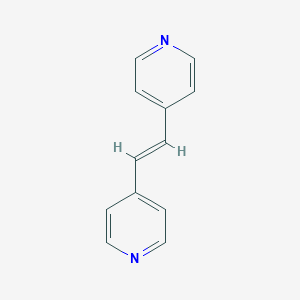
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
